molecular formula C60H110O9 B073152 D-Glucitol trioleate CAS No. 1333-71-7

D-Glucitol trioleate

Cat. No. B073152
CAS RN: 1333-71-7
M. Wt: 975.5 g/mol
InChI Key: AYVAETAZELCLHP-ADSICKODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucitol trioleate, also known as Olean, is a sugar alcohol ester that is widely used in various industries such as food, cosmetics, and pharmaceuticals. It is synthesized by the esterification of oleic acid with D-glucitol. In recent years, D-Glucitol trioleate has gained significant attention in the scientific community due to its potential applications in drug delivery and as a surfactant.

Mechanism Of Action

The mechanism of action of D-Glucitol trioleate is not fully understood. However, it is believed to act as a solubilizer, facilitating the dissolution of poorly soluble drugs. It may also act as a surfactant, reducing the surface tension between the drug and the surrounding medium, thereby improving its dispersibility.

Biochemical And Physiological Effects

D-Glucitol trioleate has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. It is rapidly metabolized by the body, and its breakdown products are excreted through the urine. Additionally, D-Glucitol trioleate has been shown to have antioxidant properties, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

D-Glucitol trioleate has several advantages for use in lab experiments. It is easy to handle and has excellent stability, making it suitable for long-term storage. Additionally, it is relatively inexpensive compared to other surfactants and can be easily synthesized in the lab. However, D-Glucitol trioleate has some limitations, including its low solubility in water and its potential to form aggregates at high concentrations.

Future Directions

There are several potential future directions for research on D-Glucitol trioleate. One area of interest is its use in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of D-Glucitol trioleate and its potential applications in various industries. Finally, research is needed to optimize the synthesis of D-Glucitol trioleate and to develop more efficient and environmentally friendly methods of production.

Synthesis Methods

The synthesis of D-Glucitol trioleate involves the reaction of oleic acid with D-glucitol in the presence of a catalyst. The reaction is carried out at high temperature and pressure to achieve maximum yield. The resulting product is a clear, colorless liquid with low viscosity and excellent stability.

Scientific Research Applications

D-Glucitol trioleate has been extensively studied for its potential applications in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it an ideal candidate for use in oral and parenteral formulations. Additionally, D-Glucitol trioleate has been investigated as a surfactant in various applications, including emulsification, wetting, and dispersing.

properties

CAS RN

1333-71-7

Product Name

D-Glucitol trioleate

Molecular Formula

C60H110O9

Molecular Weight

975.5 g/mol

IUPAC Name

[(2S,3R,4S,5R)-2,3,4-trihydroxy-5,6-bis[[(Z)-octadec-9-enoyl]oxy]hexyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C60H110O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)67-52-54(61)59(65)60(66)55(69-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-68-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61,65-66H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59+,60+/m0/s1

InChI Key

AYVAETAZELCLHP-ADSICKODSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O)O)O

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)O)O

Other CAS RN

1333-71-7

Origin of Product

United States

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